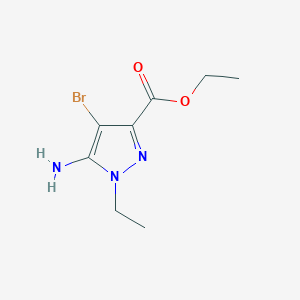

Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate

Description

Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate is a pyrazole derivative featuring a bromo substituent at position 4, an amino group at position 5, and an ethyl ester moiety at position 2. The 1-ethyl group distinguishes it from simpler pyrazole esters. Pyrazole derivatives are widely studied for their applications in medicinal chemistry and agrochemicals due to their versatile reactivity and ability to act as scaffolds for functionalization. The bromo and amino groups in this compound provide distinct reactivity profiles, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions, respectively .

Properties

IUPAC Name |

ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3O2/c1-3-12-7(10)5(9)6(11-12)8(13)14-4-2/h3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFXYVAMGZQPAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C(=O)OCC)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Comparative Analysis of Bromination Methods

The copper-catalyzed bromination methods exhibit varying efficiency depending on reaction conditions. Table 1 summarizes critical parameters:

Optimal Conditions :

-

Yield : The highest yield (81%) is achieved at 20–65°C over 3.5 hours, suggesting that prolonged heating reduces efficiency due to side reactions or decomposition.

-

Catalyst Stability : CuBr₂ remains effective across temperature ranges, but inert atmospheres improve yields in shorter reactions (e.g., 68% at 60°C) .

Challenges and Optimization Strategies

Despite robust yields, challenges persist in scaling and purity:

-

Byproduct Formation : Competing reactions (e.g., polybromination) may occur at higher temperatures.

-

Solvent Selection : Acetonitrile is preferred for its stability under basic conditions, but alternatives (e.g., DMF) could be explored.

-

Catalyst Loading : Reducing CuBr₂ concentration may lower costs without significantly impacting yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution: Formation of derivatives with different substituents at the 4-position.

Oxidation: Conversion to nitro derivatives.

Reduction: Formation of alkylamine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

Recent studies have indicated that pyrazole derivatives, including ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate, exhibit significant antiviral properties. Research has demonstrated that compounds with similar structures can inhibit viral replication by targeting RNA-dependent RNA polymerases (RdRp) in viruses such as the measles virus . This suggests potential development pathways for antiviral medications.

1.2 Anti-inflammatory and Analgesic Properties

Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate has been investigated for its anti-inflammatory effects. Compounds in the pyrazole family have shown activity against cyclooxygenase enzymes, which play a crucial role in inflammation pathways. The structural modifications of ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate may enhance its efficacy as an analgesic or anti-inflammatory agent.

1.3 Anticancer Potential

Research into substituted pyrazoles has revealed their potential as anticancer agents. Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate could potentially inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation . Studies have shown that specific modifications to the pyrazole ring can lead to enhanced activity against various cancer cell lines.

Agricultural Applications

2.1 Herbicidal Activity

The compound's structure allows it to interact with plant metabolic pathways, making it a candidate for herbicide development. Preliminary studies suggest that ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate may inhibit specific enzymes involved in plant growth, thus serving as a selective herbicide.

2.2 Pest Control

In addition to herbicidal properties, there is emerging evidence that pyrazole derivatives can act as insecticides. The unique chemical structure of ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate may provide effective pest control solutions by disrupting insect metabolic processes .

Synthesis and Modification

The synthesis of ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate involves several chemical reactions, allowing for modifications that can enhance its biological activity or tailor its properties for specific applications. The compound can be synthesized through methods involving bromination and subsequent reactions with amino acids or other functional groups .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and bromine groups can form hydrogen bonds and halogen bonds, respectively, with biological macromolecules, influencing their activity . The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with analogs sharing pyrazole/indazole cores and bromo/ester substituents (Table 1). Data is derived from structural similarity assessments and synthesis pathways described in literature .

Table 1: Key Structural and Functional Comparisons

| Compound Name | CAS Number | Core Structure | Substituents | Similarity Score |

|---|---|---|---|---|

| Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate | 1353100-91-0 | Pyrazole | 4-Br, 5-NH₂, 1-Et, 3-COOEt | Reference |

| Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate | 1257861-04-3 | Pyrazole | 3-Br, 4-Me, 1-H, 5-COOEt | 0.71 |

| Methyl 3-bromo-1H-indazole-5-carboxylate | 1086391-06-1 | Indazole | 3-Br, 1-H, 5-COOMe | 0.69 |

| Ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate | 1207431-91-1 | Pyrazole | 5-Br, 3-OEt, 4-COOEt | 0.67 |

Key Observations:

Heterocycle Core : The indazole derivatives (e.g., CAS 1086391-06-1) differ in having a fused benzene ring, which increases aromaticity and may alter electronic properties compared to pyrazoles .

Crystallographic and Analytical Data

While direct crystallographic data for the target compound is unavailable, tools like SHELX and WinGX are routinely used for structural determination of similar brominated heterocycles. For example, SHELXL enables precise refinement of bromine anisotropic displacement parameters, critical for accurate bond-length analysis in halogenated compounds .

Biological Activity

Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including an amino group and a bromine substituent, which contribute to its reactivity and interaction with biological targets.

The biological activity of Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate is primarily attributed to its ability to interact with various biological macromolecules, such as proteins and enzymes. The amino and bromine groups can form hydrogen bonds and halogen bonds, respectively, facilitating these interactions. This compound has been investigated for its potential as an inhibitor of specific enzymes and receptors, which may lead to various therapeutic effects .

Antimicrobial Properties

Research indicates that Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate exhibits significant antimicrobial activity. Studies have shown that derivatives of pyrazole compounds possess broad-spectrum antibacterial properties, making them potential candidates for the development of new antibiotics .

Table 1: Antimicrobial Activity of Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate Derivatives

| Compound Name | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate | Moderate | 32 µg/mL |

| Ethyl 5-amino-4-chloro-1-methylpyrazole-3-carboxylate | High | 16 µg/mL |

| Ethyl 5-amino-1-methylpyrazole-4-carboxylate | Low | >64 µg/mL |

Anticancer Potential

Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate has also been evaluated for its anticancer properties. It has shown promise in inhibiting cancer cell proliferation in various in vitro studies. For example, one study reported that this compound inhibited the growth of human cancer cell lines with IC₅₀ values in the low micromolar range .

Table 2: Anticancer Activity of Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 12 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 10 | Activation of caspase pathways |

Case Studies

Several case studies have highlighted the efficacy of Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate in preclinical models:

- Study on Antibacterial Activity : A study evaluated the antibacterial efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibition at concentrations lower than traditional antibiotics, indicating its potential as a novel antimicrobial agent .

- Anticancer Study : In vitro experiments on breast cancer cells showed that treatment with the compound led to a decrease in cell viability and induced apoptosis through mitochondrial pathways. This suggests its potential utility in cancer therapy .

Q & A

What are the established synthetic routes for Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate, and how can reaction conditions be optimized for yield?

Basic

The compound is typically synthesized via multi-step routes involving cyclocondensation, bromination, and esterification. For example, pyrazole cores are often functionalized using brominating agents like NBS (N-bromosuccinimide) in solvents such as DMF or THF under controlled temperatures (40–60°C). Ethyl ester groups are introduced via nucleophilic substitution or esterification reactions, with KCO as a base and ethanol as a solvent . Optimization includes adjusting reaction time, temperature, and stoichiometry of reagents to minimize byproducts.

Advanced

Regioselective bromination at the 4-position can be challenging due to competing sites. Computational modeling (DFT) predicts electron density distribution to guide reagent selection. For instance, using Lewis acids like FeCl as catalysts in bromination improves selectivity. Post-reaction analysis via LC-MS and H-NMR helps identify impurities, and silica gel chromatography (ethyl acetate/hexane gradients) isolates the target compound .

How do conflicting spectroscopic data (e.g., NMR vs. MS) arise during characterization, and how are they resolved?

Basic

Discrepancies between NMR and MS data often stem from impurities or isotopic patterns. For example, residual solvents in NMR samples or adducts in MS (e.g., [M+Na]) can skew results. Purification via recrystallization or column chromatography, followed by repeat analysis, resolves most issues .

Advanced

Contradictions may arise from dynamic processes (e.g., tautomerism). Variable-temperature NMR or 2D techniques (HSQC, HMBC) clarify exchange phenomena. High-resolution MS (HRMS) confirms molecular formulas, while X-ray crystallography provides definitive structural validation .

What methodologies are recommended for X-ray crystallographic analysis of this compound?

Basic

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like DCM/hexane. Data collection at low temperatures (100 K) reduces thermal motion artifacts. SHELXL refines structures using least-squares minimization, with hydrogen atoms placed geometrically .

Advanced

Disordered solvent molecules or substituents require advanced refinement strategies in SHELXL, such as PART instructions and restraints (ISOR, DELU). TWIN commands address twinning in crystals. Validation tools (e.g., PLATON) check for missed symmetry or hydrogen-bonding networks .

How can computational methods predict the compound’s reactivity or interactions in biological systems?

Advanced

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock, Glide) models interactions with target proteins, using crystal structures from the PDB. ADMET properties (e.g., BBB permeability) are estimated via QSAR models .

What are the stability considerations for long-term storage of this compound?

Basic

Store in airtight containers under inert gas (N) at –20°C. Protect from light and moisture to prevent hydrolysis of the ester group. Regular NMR checks monitor degradation .

Advanced

Accelerated stability studies (40°C/75% RH) identify degradation pathways. LC-MS tracks byproducts like de-esterified analogs. Amorphous forms, identified via PXRD, may require stabilization with excipients .

How are synthetic byproducts characterized and mitigated?

Advanced

Byproducts (e.g., di-brominated isomers) are identified via HPLC-MS co-injection with synthesized standards. Reaction monitoring (TLC or in-situ IR) halts reactions at optimal conversion. Design of Experiments (DoE) models optimize variables (e.g., solvent polarity, catalyst loading) .

What strategies validate hydrogen-bonding networks in the crystal lattice?

Advanced

SCXRD reveals intermolecular interactions (e.g., N–H···O bonds). Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions. Thermal ellipsoid plots in ORTEP assess anisotropic displacement, distinguishing static disorder from dynamic motion .

How does solvent choice impact solubility during recrystallization?

Basic

Polar aprotic solvents (DMF, DMSO) enhance solubility but may co-crystallize. Mixed solvents (e.g., ethanol/water) balance solubility and polarity. Solubility parameters (HSPiP software) guide solvent selection .

What are the best practices for scaling up synthesis in academic labs?

Advanced

Continuous flow reactors minimize exothermic risks in bromination. Green chemistry principles (e.g., solvent recycling) improve sustainability. Process Analytical Technology (PAT) tools monitor key intermediates in real-time .

How are electron density maps interpreted to resolve structural ambiguities?

Advanced

Difference Fourier maps in SHELXL locate missing atoms. Residual density peaks >1 eÅ suggest disorder or missing solvent. Refinement with anisotropic displacement parameters (ADPs) improves model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.